5-{[(2,4-Dioxoimidazolidin-1-yl)imino]methyl}furan-2-carbonitrile
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Overview
Description
5-{[(2,4-Dioxoimidazolidin-1-yl)imino]methyl}furan-2-carbonitrile is a chemical compound that features a furan ring substituted with a nitrile group and an imidazolidinyl-imino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2,4-Dioxoimidazolidin-1-yl)imino]methyl}furan-2-carbonitrile typically involves the cyclization of amido-nitriles. One reported method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions could be potential strategies for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
5-{[(2,4-Dioxoimidazolidin-1-yl)imino]methyl}furan-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The imidazolidinyl-imino moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
5-{[(2,4-Dioxoimidazolidin-1-yl)imino]methyl}furan-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: Utilized in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 5-{[(2,4-Dioxoimidazolidin-1-yl)imino]methyl}furan-2-carbonitrile involves its interaction with specific molecular targets. The imidazolidinyl-imino moiety can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The furan ring and nitrile group also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxoimidazolidin-1-yl derivatives: These compounds share the imidazolidinyl core and exhibit similar chemical reactivity.
Furan-2-carbonitrile derivatives: Compounds with a furan ring and nitrile group, used in similar applications.
Uniqueness
5-{[(2,4-Dioxoimidazolidin-1-yl)imino]methyl}furan-2-carbonitrile is unique due to the combination of its structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
42061-92-7 |
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Molecular Formula |
C9H6N4O3 |
Molecular Weight |
218.17 g/mol |
IUPAC Name |
5-[(2,4-dioxoimidazolidin-1-yl)iminomethyl]furan-2-carbonitrile |
InChI |
InChI=1S/C9H6N4O3/c10-3-6-1-2-7(16-6)4-11-13-5-8(14)12-9(13)15/h1-2,4H,5H2,(H,12,14,15) |
InChI Key |
CUAWKFAKOLAZNB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C#N |
Origin of Product |
United States |
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